molecular formula C15H17N3O5 B2807787 3-(1-(6-Methoxynicotinoyl)piperidin-4-yl)oxazolidine-2,4-dione CAS No. 2034275-52-8

3-(1-(6-Methoxynicotinoyl)piperidin-4-yl)oxazolidine-2,4-dione

Cat. No.: B2807787
CAS No.: 2034275-52-8
M. Wt: 319.317
InChI Key: RTTFKQIQFCMGQH-UHFFFAOYSA-N
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Description

The compound “3-(1-(6-Methoxynicotinoyl)piperidin-4-yl)oxazolidine-2,4-dione” has a molecular formula of C15H17N3O5. It is a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The presence of the oxazolidine ring and the methoxynicotinoyl group further contribute to its structural complexity.


Chemical Reactions Analysis

Piperidine derivatives, including this compound, can undergo various chemical reactions. For instance, the use of esters of 3-oxocarboxylic acid instead of aldehyde can result in a product containing four stereocenters . Moreover, the resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Oxazolidine and thiazolidine derivatives have been synthesized and evaluated for their antimicrobial properties, indicating the potential for such compounds in developing new antimicrobial agents. For example, a series of compounds incorporating the thiazolidine-2,4-dione moiety showed significant antibacterial and antifungal activities, hinting at the potential utility of similarly structured compounds in medicinal chemistry (Prakash et al., 2010).

Synthesis Methods

Research on the synthesis of oxazolidines and thiazolidines from β-hydroxy- or β-mercapto-α-amino acid esters highlights the versatility of these compounds in chemical synthesis. Such studies provide insights into the methods for preparing oxazolidine and thiazolidine derivatives, which could be applicable to the synthesis of the compound (Badr et al., 1981).

Anticancer Activity

N-substituted indole derivatives incorporating thiazolidine-2,4-dione have demonstrated anticancer activity, suggesting the potential role of oxazolidine and thiazolidine derivatives in the development of novel anticancer therapies (Kumar & Sharma, 2022).

Electrooxidative Cyclization

Electrooxidative methods have been employed to synthesize novel oxazolidine derivatives, showcasing the application of electrochemical techniques in the creation of cyclic compounds. This approach might offer a novel synthesis pathway for the compound or its derivatives (Okimoto et al., 2012).

Properties

IUPAC Name

3-[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5/c1-22-12-3-2-10(8-16-12)14(20)17-6-4-11(5-7-17)18-13(19)9-23-15(18)21/h2-3,8,11H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTFKQIQFCMGQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)N2CCC(CC2)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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